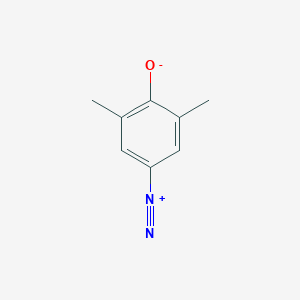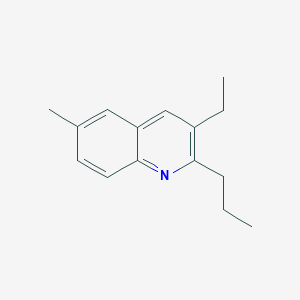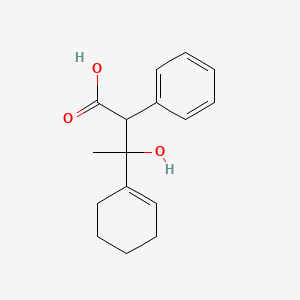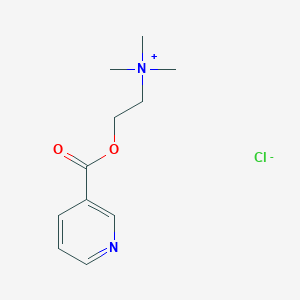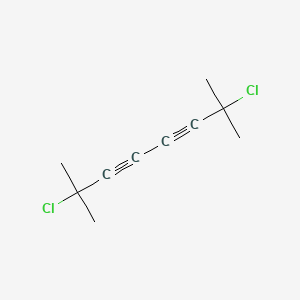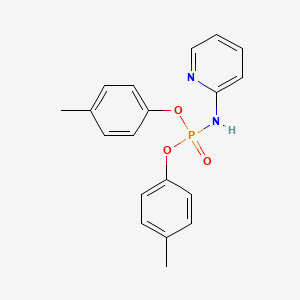
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate is an organophosphorus compound that features a pyridine ring and two 4-methylphenyl groups attached to a phosphoramidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl) pyridin-2-ylphosphoramidate typically involves the reaction of pyridin-2-ylphosphoramidic dichloride with 4-methylphenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidic dichloride. The general reaction scheme is as follows:
Pyridin-2-ylphosphoramidic dichloride+24-methylphenol→Bis(4-methylphenyl) pyridin-2-ylphosphoramidate+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of bis(4-methylphenyl) pyridin-2-ylphosphoramidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-methylphenyl) phosphoramidate: Lacks the pyridine ring, making it less versatile in coordination chemistry.
Pyridin-2-ylphosphoramidate: Lacks the 4-methylphenyl groups, resulting in different steric and electronic properties.
Bis(4-methylphenyl) pyridine: Lacks the phosphoramidate group, limiting its reactivity in certain chemical reactions.
Uniqueness
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate is unique due to the presence of both the pyridine ring and the phosphoramidate group, which confer distinct steric and electronic properties. This combination makes it a valuable compound in various fields of research, offering versatility in its applications and reactivity.
Propriétés
Numéro CAS |
3143-77-9 |
|---|---|
Formule moléculaire |
C19H19N2O3P |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
N-bis(4-methylphenoxy)phosphorylpyridin-2-amine |
InChI |
InChI=1S/C19H19N2O3P/c1-15-6-10-17(11-7-15)23-25(22,21-19-5-3-4-14-20-19)24-18-12-8-16(2)9-13-18/h3-14H,1-2H3,(H,20,21,22) |
Clé InChI |
YGWSCKOJKGLVRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




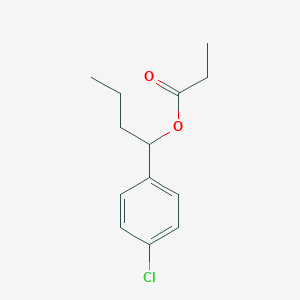
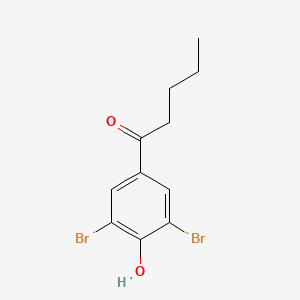

![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
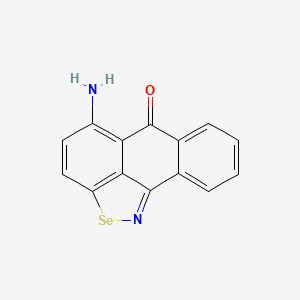
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
